molecular formula C7H9NO3S B072560 4-Methoxybenzenesulfonamide CAS No. 1129-26-6

4-Methoxybenzenesulfonamide

Cat. No.: B072560
CAS No.: 1129-26-6
M. Wt: 187.22 g/mol
InChI Key: MSFQEZBRFPAFEX-UHFFFAOYSA-N
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Description

4-Methoxybenzenesulfonamide, also known as p-methoxybenzenesulfonamide, is an aromatic sulfonamide. It is characterized by the presence of a methoxy group attached to the benzene ring and a sulfonamide group. This compound is widely used in various chemical reactions and has significant applications in scientific research .

Biochemical Analysis

Biochemical Properties

4-Methoxybenzenesulfonamide can undergo polyaddition with vinyloxiranes in the presence of a palladium catalyst . This suggests that it may interact with various enzymes and proteins during this process, although specific interactions have not been detailed in the literature.

Cellular Effects

These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Molecular Mechanism

It is known that zinc-containing metalloenzyme carbonic anhydrase (CA) binds primary sulfonamides with extremely high affinity by forming a coordination bond between the negatively charged amino group and the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known to be a crystalline powder or solid with a melting point of 111-115 °C (lit.) .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models. The use of animal models is crucial in biomedical research for studying drug dosage effects .

Metabolic Pathways

Metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .

Subcellular Localization

The subcellular localization of a compound can provide valuable insights into its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzenesulfonamide can be synthesized through the reaction of 4-methoxybenzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding sulfone derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxybenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in the context of HIV protease inhibitors, it acts as a ligand that binds to the active site of the enzyme, inhibiting its activity. This binding prevents the cleavage of viral polyproteins, thereby inhibiting viral replication .

Comparison with Similar Compounds

  • Benzenesulfonamide
  • 4-Nitrobenzenesulfonamide
  • 4-(Trifluoromethyl)benzenesulfonamide
  • 4-Bromobenzenesulfonamide
  • p-Toluenesulfonamide

Comparison: 4-Methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties. Compared to benzenesulfonamide, it has enhanced reactivity in certain substitution reactions. The methoxy group also influences its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFQEZBRFPAFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150200
Record name Benzenesulfonamide, p-methoxy- (6CI,7CI,8CI)
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Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129-26-6
Record name 4-Methoxybenzenesulfonamide
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Record name Benzenesulfonamide, 4-methoxy-
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Record name 4-Methoxybenzenesulfonamide
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Record name Benzenesulfonamide, p-methoxy- (6CI,7CI,8CI)
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Record name 4-Methoxybenzenesulfonamide
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Synthesis routes and methods I

Procedure details

25 ml of 25% NH4OH were added dropwise while cooling in an ice bath to a solution of 7.3 g of p-methoxybenzenesulfonyl chloride in 50 ml of tetrahydrofuran. Subsequently, the reaction mixture was stirred vigorously for 30 minutes at 70° C. (bath temperature). Thereafter, the tetrahydrofuran was distilled. The residue was extracted with ethyl acetate. There was obtained p-methoxybenzenesulfonamide which was converted into the potassium salt as described in Example 50.
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-(4-tolyl)-3-(4-aminophenyl)-5-aminopyrazole (0.6 g, 2.27 mmol) in THF (20 mL) and H2O (8 mL) at room temperature was added 4-methoxybenzenesulfonyl chloride (0.94 g, 4.55 mmol) and potassium carbonate (0.95 g, 6.88 mmol). The mixture was stirred at room temperature overnight and was then partitioned between H2O (20 mL) and EtOAc (100 mL). The layers were separated and the organic layer was dried over Na2SO4 and concentrated. The residue was purified by preparatory TLC, eluting with 2:1 hexanes/EtOAc to yield N-[4-5-amino-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl]-4-methoxy benzenesulfonamide.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1, part B above, 100.42 g (0.486 m) of 4-methoxybenzenesulfonyl chloride from part A above was interacted with ammonium hydroxide and acidified to obtain 69.25 g of 4-methoxybenzenesulfonamide, a white solid which melted at 111.5°-112.5° C. The nuclear magnetic resonance spectrum was in accord with the assigned structure.
Quantity
100.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

With stirring 96.47 g (0.467 m) of the 4-methoxybenzenesulfonyl chloride obtained in part A above was slowly added to a slurry of 175.0 ml of concentrated ammonium hydroxide and 175.0 g of ice keeping the temperature under -5° C. during the addition. Slowly the resulting mixture was heated to approximately 70° C. over approximately two and one half hours. The resulting slurry was cooled and maintained at approximately 10° C. for about forty minutes. The solid was collected by filtration, washed three times with 50.0 ml of ice water and dried on the filter to obtain 97.37 g of water-wet 4-methoxybenzenesulfonamide. This product was suspended in 664.0 ml of water and 22.0 ml of 50 percent aqueous sodium hydroxide and 3.75 g of decolorizing carbon was added. After approximately forty-five minutes, the carbon was collected by filtration and washed twice with 50.0 ml of water. The filtrate and 50.0 ml or rinse water was adjusted to approximately pH 3 with the addition of approximately 33.0 ml of concentrated hydrochloric acid. The resulting slurry was cooled to approximately 5° C., stirred approximately two hours and the solid was collected by filtration, washed three times each with 50.0 ml of ice water and dried in vacuo to obtain 70.93 g of 4-methoxybenzenesulfonamide, a shiny white solid which melted at 111.5°-112.50° C. The nuclear magnetic resonance spectrum was concordant with the assisgned structure.
Quantity
96.47 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
175 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
664 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Methoxybenzenesulfonamide and its derivatives have been studied for their interactions with various targets. One prominent target is tubulin. Studies have shown that certain derivatives, like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010), bind to the colchicine binding site of tubulin. [, ] This binding inhibits tubulin polymerization, a process crucial for microtubule formation. [, , ] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and ultimately apoptosis, making these compounds potential anticancer agents. [, , , ] Notably, E7010 has shown consistent growth-inhibitory activities against a panel of human tumor cell lines. []

ANone:

    • IR: Strong absorptions for the sulfonyl group (S=O) around 1300-1100 cm-1 and the amine group (N-H) around 3300-3500 cm-1. [, ]
    • 1H-NMR: Signals for aromatic protons, methoxy group protons, and the sulfonamide proton. [, ]
    • 13C-NMR: Signals corresponding to all carbons in the molecule, with distinct peaks for the aromatic carbons, methoxy carbon, and sulfonyl carbon. [, ]

    A: The provided research focuses primarily on the biological activity of this compound derivatives, particularly their antitumor properties. [, , , , ] Information on their catalytic properties, reaction mechanisms, or selectivity for specific chemical reactions is limited. Further research is needed to explore these aspects.

    A: Computational methods, including molecular docking and QSAR studies, have been employed to understand the interactions of this compound derivatives with their targets and predict their activity. [, , ] For instance, molecular docking studies have revealed the binding modes of these derivatives within the colchicine binding site of tubulin. [, ] Additionally, QSAR models, like the receptor-independent (RI) four-dimensional (4D) quantitative structure-activity relationships (QSAR) formalism, have been developed to relate the structure of these compounds to their inhibitory activity against specific targets, such as MMP-9. [] These computational approaches contribute to a better understanding of structure-activity relationships and aid in designing more potent and selective inhibitors.

    A: Structural modifications significantly influence the biological activity of this compound derivatives. For example, changing the position of a chlorine substituent on the indole scaffold of certain derivatives impacts their binding thermodynamics with tubulin. [] Furthermore, replacing hydroxyl groups with methoxy groups in gallic acid analogs enhanced their antioxidant capacity and oral permeability. [] These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing these compounds for desired biological effects. [, , , , , ]

    A: While information on specific formulation strategies for these compounds is limited in the provided research, some studies suggest the use of specific crystalline forms to improve solubility and bioavailability. For example, crystalline form 2 of N-((2Z)-2-((4-hydroxyphenyl)imino)-1,2-dihydro-3-pyridinyl)-4-methoxybenzenesulfonamide has been explored for its potential in pharmaceutical compositions and treatment methods. []

    ANone: The provided research primarily focuses on the synthesis, structural characterization, and preliminary biological evaluation of this compound derivatives. Information related to these specific questions is not extensively covered in the provided research papers. Further investigations are required to address these aspects fully.

    A: While specific historical milestones aren't explicitly mentioned in the provided research, the development of E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) represents a significant advancement in the field. [, , ] Its identification as a potent antitumor agent targeting tubulin polymerization has sparked significant research interest in this class of compounds. [, , ] Furthermore, the discovery of other derivatives, such as E7070 (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide), with different mechanisms of action has further broadened the therapeutic potential of this compound derivatives. [] These discoveries have paved the way for continued exploration and development of these compounds as potential anticancer agents.

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